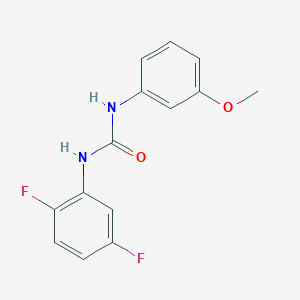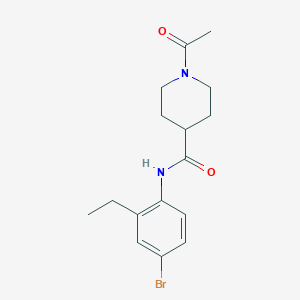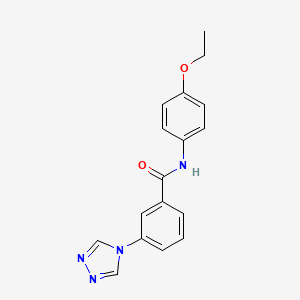
N-(2,5-difluorophenyl)-N'-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-difluorophenyl)-N'-(3-methoxyphenyl)urea, also known as DFP-10917, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound belongs to the class of urea derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of N-(2,5-difluorophenyl)-N'-(3-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of a key enzyme involved in DNA replication and repair. This enzyme, called DNA polymerase eta, is overexpressed in many types of cancer and is essential for the survival and proliferation of cancer cells. By inhibiting this enzyme, N-(2,5-difluorophenyl)-N'-(3-methoxyphenyl)urea can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
N-(2,5-difluorophenyl)-N'-(3-methoxyphenyl)urea has been found to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be mediated by the inhibition of DNA polymerase eta and the resulting DNA damage. In addition, N-(2,5-difluorophenyl)-N'-(3-methoxyphenyl)urea has been shown to inhibit the migration and invasion of cancer cells, which could potentially prevent the spread of cancer to other parts of the body. The compound has also been found to have low toxicity in normal cells, which is an important consideration for its potential use in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-difluorophenyl)-N'-(3-methoxyphenyl)urea has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively characterized using analytical techniques. The compound has also been shown to have significant antitumor activity in preclinical studies, which makes it a promising candidate for further development. However, there are also some limitations to using N-(2,5-difluorophenyl)-N'-(3-methoxyphenyl)urea in lab experiments. For example, the mechanism of action is not fully understood, which could make it difficult to optimize the compound for maximum efficacy. In addition, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-(2,5-difluorophenyl)-N'-(3-methoxyphenyl)urea. One potential area of study is the optimization of the compound for maximum efficacy and safety. This could involve further characterization of the mechanism of action and the development of analogs with improved potency and selectivity. Another area of research could be the development of combination therapies that include N-(2,5-difluorophenyl)-N'-(3-methoxyphenyl)urea and other cancer treatments, such as radiation or chemotherapy. Finally, clinical trials will be needed to determine the safety and efficacy of N-(2,5-difluorophenyl)-N'-(3-methoxyphenyl)urea in humans, which could pave the way for its use in cancer treatment.
Méthodes De Synthèse
N-(2,5-difluorophenyl)-N'-(3-methoxyphenyl)urea can be synthesized using a multi-step process that involves the reaction of 2,5-difluoroaniline with 3-methoxyphenyl isocyanate. The resulting intermediate is then treated with a carbonylating agent to form the final product. The synthesis method has been optimized for high yield and purity, and the compound has been extensively characterized using analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
N-(2,5-difluorophenyl)-N'-(3-methoxyphenyl)urea has been studied for its potential use as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. The compound has also been tested in animal models of cancer and has demonstrated significant antitumor activity. In addition, N-(2,5-difluorophenyl)-N'-(3-methoxyphenyl)urea has been found to sensitize cancer cells to radiation therapy, which could potentially enhance the effectiveness of this treatment modality.
Propriétés
IUPAC Name |
1-(2,5-difluorophenyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c1-20-11-4-2-3-10(8-11)17-14(19)18-13-7-9(15)5-6-12(13)16/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKRJHRDGZHRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-biphenylylmethylene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5459770.png)
![1-{3-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]phenyl}ethanone](/img/structure/B5459778.png)
![1-[(3,4-dichlorophenoxy)acetyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5459783.png)
![N-(3-methylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5459786.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5459799.png)
![3-{[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate](/img/structure/B5459806.png)
![5-[(2-furylmethyl)amino]-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5459807.png)
![N-(2-ethoxyphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5459809.png)


![methyl 2-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B5459819.png)
![4-[3-(4-morpholinylmethyl)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine dihydrochloride](/img/structure/B5459824.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5459827.png)
